4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide
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Overview
Description
4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Amidation: The carboxylic acid group on the thiophene ring is converted to a carboxamide through a reaction with an amine derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydroxylation and Substitution: The phenyl ring is functionalized with a hydroxyl group and a thiophene moiety through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and amidation steps, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide) or K₂CO₃ (potassium carbonate).
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Replacement of the bromine atom with various functional groups.
Scientific Research Applications
4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, its potential anti-inflammatory effects may be due to inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide: Similar structure but with a different thiophene substitution pattern.
4-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide: Chlorine substitution instead of bromine.
4-bromo-N-{2-hydroxy-2-[4-(furan-3-yl)phenyl]ethyl}thiophene-2-carboxamide: Furan ring instead of thiophene.
Uniqueness
The unique combination of a bromine-substituted thiophene ring and a hydroxylated phenyl group in 4-bromo-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide provides distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-14-7-16(23-10-14)17(21)19-8-15(20)12-3-1-11(2-4-12)13-5-6-22-9-13/h1-7,9-10,15,20H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUADJTWBHJGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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